Cyanocobalamin Impurity G
Description
Properties
CAS No. |
38218-51-8 |
|---|---|
Molecular Formula |
C63H90Co3N14O14P-2 |
Molecular Weight |
1475.2 g/mol |
IUPAC Name |
1-[(3S,4S,5R)-5-[(3R,4R,5Z)-5-[1-[(3S,5Z)-5-[(3S)-6-amino-3-(3-amino-3-oxopropyl)-2-azanidylidene-4-methyl-6-oxohexylidene]-3-(3-amino-3-oxopropyl)-4,4-dimethyl-3H-pyrrol-2-yl]ethylidene]-3-(2-amino-2-oxoethyl)-4-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxypropyl]amino]-3-oxopropyl]-4-methylpyrrolidin-1-id-2-yl]-4-(2-amino-2-oxoethyl)-4,5-dimethyl-3-[3-(methylamino)-3-oxopropyl]-3H-pyrrol-2-yl]ethylidenecobalt;cobalt;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H92N13O14P.CN.3Co/c1-13-41-37(16-19-51(82)69-12)61(10,27-50(68)81)62(11,74-41)57-39(25-49(67)80)60(9,56(73-57)35(6)53-38(15-18-47(65)78)59(7,8)45(72-53)26-40(63)36(14-17-46(64)77)33(4)24-48(66)79)21-20-52(83)70-28-34(5)88-90(85,86)89-55-44(29-76)87-58(54(55)84)75-30-71-42-22-31(2)32(3)23-43(42)75;1-2;;;/h22-23,26,30,34,36-39,44,54-55,57-58,76,84H,14-21,24-25,27-29H2,1-12H3,(H14-,63,64,65,66,67,68,69,70,72,73,77,78,79,80,81,82,83,85,86);;;;/q-2;-1;;;+3/p-2/t34-,36+,37-,38-,39+,44-,54-,55-,57?,58+,60-,61+,62+;;;;/m1..../s1 |
InChI Key |
SKGKNPBFHOAFCU-CSMDKWHXSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C([N-]/C4=C(/C)\C5=N/C(=C\C(=[N-])[C@@H](CCC(=O)N)[C-](C)CC(=O)N)/C([C@@H]5CCC(=O)N)(C)C)[C@]6([C@@]([C@@H](C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C([N-]C4=C(C)C5=NC(=CC(=[N-])C(CCC(=O)N)[C-](C)CC(=O)N)C(C5CCC(=O)N)(C)C)C6(C(C(C(=N6)C(=[Co])C)CCC(=O)NC)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co].[Co+3] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Nb-Methyl Cyancobalamin; Nb-methyl-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (Ester), Inner Salt; 34-Methylcyanocobalamin |
Origin of Product |
United States |
Origin and Formation Mechanisms of Cyanocobalamin Impurity G
Synthetic Pathways Leading to Cyanocobalamin (B1173554) Impurity G Formation
The emergence of Cyanocobalamin Impurity G is intrinsically linked to the manufacturing processes of cyanocobalamin itself. Specific chemical reactions, either intended or as side reactions, can lead to the methylation of the cyanocobalamin molecule, giving rise to this particular impurity.
Methylation Reactions in Cyanocobalamin Synthesis
The core synthetic route to this compound involves the methylation of cyanocobalamin. This process requires specific methylating agents and controlled reaction conditions, such as temperature and pH, to facilitate the addition of a methyl group to the corrin (B1236194) ring of the cyanocobalamin structure. Vitamin B12 is a crucial cofactor for methyl transfer reactions in cellular metabolism, a function mediated by its coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin. nih.govb12-vitamin.com The biosynthesis of vitamin B12 itself involves multiple methylation steps to decorate the corrin ring, which are catalyzed by specific methyltransferase enzymes. nih.goviiserpune.ac.in These inherent biological pathways highlight the susceptibility of the cobalamin structure to methylation. In a synthetic setting, the introduction of a methyl group at a specific position on the cyanocobalamin molecule results in the formation of Impurity G.
By-product Formation in Industrial Production Processes
In the large-scale industrial production of cyanocobalamin, which is primarily achieved through microbial fermentation, the formation of impurities is a significant concern. mdpi.com While microorganisms like Propionibacterium shermanii and Pseudomonas denitrificans are employed for their ability to synthesize cobalamins, the complex fermentation and downstream processing can lead to the generation of various by-products. gcwgandhinagar.commdpi.com The conversion of naturally occurring cobalamins to the more stable cyanocobalamin involves treatment with cyanide. gcwgandhinagar.com During these intricate chemical and purification steps, side reactions, including unintended methylation, can occur, leading to the formation of this compound. The presence of precursors and the specific conditions of the fermentation and purification processes can influence the yield of such by-products. gcwgandhinagar.com
Table 1: Industrial Production of Vitamin B12
| Microorganism | Production Method | Key Process Steps | Potential for Impurity Formation |
|---|---|---|---|
| Propionibacterium shermanii | Fermentation | Anaerobic fermentation, addition of cobalt and precursors. gcwgandhinagar.com | Formation of various cobalamin analogues and by-products. |
| Pseudomonas denitrificans | Fermentation | Aerobic fermentation, requires the addition of 5,6-dimethylbenzimidazole. gcwgandhinagar.com | Generation of by-products during complex enzymatic steps. mdpi.com |
Degradation Pathways of Cyanocobalamin Yielding Impurity G
Beyond its synthetic origins, this compound can also arise from the degradation of cyanocobalamin itself. smolecule.com Environmental factors and inherent chemical instability can trigger reactions that modify the cyanocobalamin molecule.
Hydrolytic Degradation Mechanisms
Under certain conditions, cyanocobalamin can undergo hydrolytic degradation. While the primary product of hydrolysis is often hydroxocobalamin (B81358), where the cyano group is replaced by a hydroxyl group, other degradation pathways can occur. smolecule.comscispace.com In aqueous solutions, particularly under acidic or basic conditions, the complex structure of cyanocobalamin can be susceptible to various reactions. smolecule.com While direct evidence for the formation of Impurity G through hydrolysis is not extensively detailed in the provided search results, the general instability of cobalamins in aqueous environments suggests that complex degradation pathways are possible. scispace.comnih.gov
Oxidative Degradation Mechanisms
Oxidative processes are a significant pathway for the degradation of cyanocobalamin. smolecule.comresearchgate.net The cobalt ion at the center of the corrin ring can be reduced, altering its oxidation state. smolecule.com This can make the molecule susceptible to further reactions. For instance, the degradation of cyanocobalamin in the presence of ascorbic acid (vitamin C) involves the reduction of Co³⁺ to Co²⁺, which can then be followed by oxidation to hydroxocobalamin or cleavage of the corrin ring. researchgate.net While the direct formation of a methylated impurity through this specific oxidative pathway isn't explicitly stated, the general principle of the corrin ring's susceptibility to oxidative and reductive processes opens the possibility for various degradation products to form, potentially including methylated species under specific conditions. smolecule.comscispace.com
Influence of Environmental Factors on Impurity G Formation
Several environmental factors can influence the degradation of cyanocobalamin and potentially lead to the formation of impurities like Impurity G.
Light: Cyanocobalamin is sensitive to light. nih.gov Photodegradation is a well-documented phenomenon where light exposure can lead to the formation of hydroxocobalamin and other degradation products. who.intresearchgate.net Studies have shown that cyanocobalamin degrades when exposed to white fluorescent light and short-wavelength visible light (400-550 nm). nih.gov This degradation can be significant, with about 50% degradation occurring in 11-14 days under normal room light intensity. nih.gov
pH: The stability of cyanocobalamin is pH-dependent. scispace.com Degradation rates are highest around pH 5. scispace.comnih.gov Acidic or basic conditions can catalyze hydrolytic and other degradation reactions. smolecule.com For instance, cyanocobalamin production by certain microorganisms ceases at a pH of 4.5 or below. bio-conferences.org
Presence of Other Substances: The presence of other compounds, such as ascorbic acid and copper, can accelerate the degradation of cyanocobalamin. nih.govscispace.com Ascorbic acid, in particular, has been shown to cause the degradation of cyanocobalamin to form hydroxocobalamin and other oxidation products. scispace.comwho.int
Table 2: Factors Influencing Cyanocobalamin Degradation
| Factor | Effect | Mechanism | Potential Outcome |
|---|---|---|---|
| Light | Accelerates degradation | Photolysis, leading to the formation of hydroxocobalamin and other products. nih.govwho.int | Formation of various degradation products. |
| pH | Influences stability | Catalyzes hydrolytic and other degradation reactions; highest degradation rate around pH 5. scispace.comnih.gov | Increased likelihood of impurity formation. |
| Ascorbic Acid | Promotes degradation | Reduction of Co³⁺ to Co²⁺, followed by oxidation. researchgate.net | Formation of hydroxocobalamin and other oxidation products. scispace.com |
| Copper | Can degrade cyanocobalamin | Catalytic degradation. nih.gov | Formation of inactive by-products. nih.gov |
Isolation and Purification Methodologies for Cyanocobalamin Impurity G
Chromatographic Isolation Techniques
Chromatography is the cornerstone for the separation of complex mixtures like cobalamin derivatives. The subtle structural differences between cyanocobalamin (B1173554) and its impurities necessitate high-resolution techniques for effective isolation.
Preparative HPLC is a principal method for isolating specific impurities from a drug substance in sufficient quantities for characterization. iajps.com This technique scales up analytical HPLC, allowing for the collection of fractions containing the target compound. A cost-effective and high-throughput preparative LC method was developed for the isolation of process-related impurities of cyanocobalamin. iajps.com By processing a crude sample containing low levels of impurities, this method successfully isolated impurities with a purity greater than 95%. iajps.com
The conditions for such a separation are meticulously optimized to maximize resolution and throughput. A typical preparative HPLC method involves a gradient elution on a C18 column. iajps.com
Table 1: Example of Preparative HPLC Parameters for Isolation of Cyanocobalamin Impurities
| Parameter | Specification |
|---|---|
| Instrument | Preparative High-Performance Liquid Chromatography System |
| Column | C18, 240x4.6 mm, 5µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 35°C |
| Diluent | Water and Methanol (B129727) (75:25 v/v) |
| Detection | UV Spectrophotometry |
| Software | Waters Empower3 |
Data derived from a study on isolating cyanocobalamin process impurities. iajps.com
Beyond preparative HPLC, other chromatographic strategies are employed, often as preliminary purification steps or for analytical confirmation.
Immunoaffinity Chromatography: This highly selective technique is used for sample clean-up and concentration of cobalamins from complex matrices before HPLC analysis. r-biopharm.comnih.gov The method utilizes columns containing antibodies that specifically bind to the cobalamin structure, allowing interfering substances to be washed away. The bound cobalamins are then eluted, providing a purified and concentrated sample for subsequent high-resolution chromatographic analysis. r-biopharm.com
Thin-Layer Chromatography (TLC): TLC is another method used in the analysis of cobalamins. nih.gov While primarily a qualitative or semi-quantitative technique, it can be used to monitor the progress of purification and to identify fractions containing the desired compound during the isolation process. nih.gov
Two-Column HPLC with Column Switching: Advanced HPLC methods may use a two-column strategy with a switching valve for on-line sample clean-up. This approach can divert highly interfering materials from the analytical column, which is particularly useful when dealing with low-level impurities in complex sample matrices. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC)
Non-Chromatographic Separation Methods
While chromatography is dominant, some non-chromatographic techniques can be applied, particularly in the initial stages of purification to reduce matrix complexity.
Adsorption on Resins: Partial purification of cobalamins can be achieved using adsorbent resins. For instance, Amberlite XAD-2, a nonpolar resin, has been used, followed by elution with a solvent like 80% methanol to recover the compounds of interest. nih.gov
Activated Charcoal Treatment: Activated charcoal is effective in removing various impurities from extracts. nih.gov It can be used as a step in the purification process to decolorize the solution and adsorb certain contaminants, thereby enriching the concentration of the target cobalamins. nih.gov
Magnetic Nanoparticle Extraction: An experimental approach has utilized mesoporous superparamagnetic iron oxide nanoparticles for the extraction and preconcentration of cyanocobalamin. mdpi.com This solid-phase extraction method demonstrated the ability to adsorb different forms of cobalamin from a solution, which are then recovered via a desorption process. mdpi.com
Purity Assessment of Isolated Cyanocobalamin Impurity G
Once isolated, the purity of this compound must be rigorously assessed. This is crucial for its qualification as a reference standard. A combination of analytical techniques is used to confirm both the purity and the structural identity of the isolated compound.
Analytical High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the isolated fraction is analytical HPLC with UV-Vis detection. iajps.comeuropa.eu The European Pharmacopoeia specifies HPLC-UV/VIS for assessing the purity of cyanocobalamin. europa.eu A high-purity reference standard is used for comparison, and the area percentage of the main peak in the chromatogram of the isolated fraction determines its purity. Purity levels greater than 95% are often required for reference standards. iajps.com Detection is typically performed at a wavelength of 361 nm. r-biopharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a direct method for both detecting and quantifying cobalamin impurities without the need for chromatographic separation. nih.gov The aromatic region of the 1H NMR spectrum is particularly useful, as different cobalamins and their impurities exhibit distinct chemical shifts under identical conditions. This allows for direct quantitation of impurities present in a sample. nih.gov
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for confirming the identity of isolated impurities. nih.gov These techniques provide precise molecular weight and fragmentation data, which helps in the unequivocal structural confirmation of this compound. nih.gov
Table 2: Summary of Purity Assessment Techniques
| Technique | Purpose | Key Findings |
|---|---|---|
| Analytical HPLC-UV | Quantifies purity by peak area percentage. | Confirms purity levels, often achieving >95% for isolated standards. iajps.com |
| NMR Spectroscopy | Directly detects and quantifies impurities. | Provides structural information and quantitation based on distinct chemical shifts in the 1H NMR aromatic region. nih.gov |
| Mass Spectrometry (LC-MS/MS) | Confirms molecular weight and structure. | Provides fragmentation patterns that serve as a reliable reference for identification. nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of Cyanocobalamin Impurity G
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex molecules like cyanocobalamin (B1173554) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and conformation. For Cyanocobalamin Impurity G, NMR is crucial for pinpointing the exact location of the additional methyl group on the corrinoid framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy is instrumental in identifying and locating the additional methyl group that characterizes Impurity G. The spectrum of Impurity G would be largely similar to that of cyanocobalamin, but with key differences arising from the N-methylation of the e-propionamide side chain.
The most direct evidence would be the appearance of a new signal corresponding to the protons of the N-methyl group. This signal would likely appear as a singlet or a doublet (if coupled to the amide proton) in the aliphatic region of the spectrum. Furthermore, the chemical shifts of the protons on the propionamide (B166681) side chain adjacent to the methylation site (e.g., the CH₂ protons) would be altered compared to their positions in the spectrum of pure cyanocobalamin. The complexity of the cyanocobalamin spectrum, with its numerous overlapping signals, often necessitates advanced NMR techniques for full assignment. acs.orgresearchgate.net
Table 1: Representative ¹H NMR Data Comparison (Note: This table is illustrative, showing expected shifts for Impurity G based on the known structure and general principles of NMR spectroscopy, as specific published data is not available.)
| Proton Assignment | Cyanocobalamin (Typical δ, ppm) | This compound (Expected δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Corrin (B1236194) Ring Protons | Various (0.5 - 7.5) | Minor shifts expected | Multiplets |
| Benzimidazole Protons | ~6.0 - 7.2 | Minimal change expected | Singlets/Doublets |
| e-Propionamide CH₂ | ~2.5 - 2.8 | Shifted | Multiplets |
| e-Propionamide N-CH₃ | N/A | ~2.7 - 3.0 | Singlet/Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides definitive confirmation of the carbon framework of Impurity G. This technique is less sensitive than ¹H NMR but offers a wider spectral dispersion, making it excellent for identifying individual carbon atoms in a complex structure.
The key diagnostic feature in the ¹³C NMR spectrum of Impurity G would be an additional signal in the aliphatic region (typically 20-40 ppm) corresponding to the new N-methyl carbon. Concurrently, the chemical shift of the amide carbonyl carbon (C=O) of the e-propionamide side chain would be expected to shift, as would the signals for the adjacent methylene (B1212753) carbons, providing clear evidence of modification at that specific side chain. Complete assignment of the complex ¹³C spectrum often requires the aid of two-dimensional NMR techniques. nih.govresearchgate.net
Table 2: Expected Key ¹³C NMR Chemical Shift Differences (Note: This table is illustrative, based on established principles of ¹³C NMR spectroscopy, as specific published data for Impurity G is not available.)
| Carbon Assignment | Cyanocobalamin (Typical δ, ppm) | This compound (Expected δ, ppm) |
|---|---|---|
| Corrin Ring Carbons | Various (15 - 180) | Minor shifts expected |
| Benzimidazole Carbons | ~110 - 140 | Minimal change expected |
| e-Propionamide C=O | ~174 | Shifted |
| e-Propionamide CH₂ | ~25-35 | Shifted |
| e-Propionamide N-CH₃ | N/A | ~20 - 40 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are essential for the unambiguous structural assignment of this compound by establishing connectivity between protons and carbons. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity along the propionamide side chains and confirm assignments made from the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would be used to assign the carbon signals for all protonated carbons by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific structural problem. HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds). A definitive correlation between the protons of the new N-methyl signal and the carbonyl carbon (C=O) of the e-propionamide side chain would provide unequivocal proof of the methylation site, confirming the structure of Impurity G. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. For Impurity G, MS is used for initial molecular weight confirmation and for structural analysis through fragmentation studies.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the impurity with high precision, which in turn allows for the confident determination of its elemental formula. This is a critical step in confirming the identity of an unknown substance. For this compound, the addition of a methyl group (CH₂) to the molecular formula of cyanocobalamin (C₆₃H₈₈CoN₁₄O₁₄P) results in the new formula C₆₄H₉₀CoN₁₄O₁₄P. pharmaffiliates.com HRMS would confirm this composition by matching the measured accurate mass to the theoretical calculated mass.
Table 3: Molecular Formula and Mass Data for this compound
| Compound Attribute | Data | Source |
|---|---|---|
| Molecular Formula | C₆₄H₉₀CoN₁₄O₁₄P | alentris.orgpharmaffiliates.com |
| Molecular Weight (Average) | ~1369.4 g/mol | alentris.orgpharmaffiliates.com |
| Monoisotopic Mass (Calculated) | 1369.5881 u | |
| Expected [M+H]⁺ Ion | ~1370.5954 m/z |
| Expected [M+2H]²⁺ Ion | ~685.8013 m/z | |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+2H]²⁺ ion of Impurity G) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details. rsc.org
The fragmentation pattern of Impurity G is expected to be very similar to that of cyanocobalamin. researchgate.net Key fragmentation pathways for cobalamins include the cleavage of the bond between the cobalt atom and the axial ligands. mdpi.comnih.gov
Loss of the Nucleotide Loop: A major fragmentation pathway involves the loss of the entire 5,6-dimethylbenzimidazole-ribose-phosphate moiety.
Loss of Axial Ligands: Cleavage can occur to lose the cyano group or the nucleotide group.
Corrin Ring Fragmentation: The corrin ring itself can fragment, though this requires higher energy.
For Impurity G, the fragments containing the intact e-propionamide side chain would exhibit a mass increase of 14.01565 Da (the mass of a CH₂ group) compared to the corresponding fragments from cyanocobalamin. This mass shift in specific fragments would further confirm the location of the methylation on one of the propionamide side chains.
Table 4: Predicted Key MS/MS Fragment Ions for this compound (Note: This table is illustrative, based on known fragmentation patterns of cobalamins.)
| Precursor Ion (m/z) | Fragment Ion Description | Expected Fragment Ion (m/z) |
|---|---|---|
| [M+2H]²⁺ (~685.8) | Loss of the dimethylbenzimidazole (DMBI) nucleotide moiety | Varies based on charge state |
| [M+2H]²⁺ (~685.8) | Cleavage yielding the protonated DMBI-ribose-phosphate | ~359.1 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and the molecular backbone of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to changes in mass and bond strength, such as the introduction of a methyl group.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For a complex molecule like this compound, the FT-IR spectrum is dominated by the vibrations of the corrin ring, the amide side chains, the dimethylbenzimidazole nucleotide, and the phosphate (B84403) group.
While specific, publicly available FT-IR spectra for this compound are scarce, the expected spectral features can be inferred from the well-characterized spectrum of cyanocobalamin. nih.gov The primary difference would be the presence of additional C-H stretching and bending vibrations from the extra methyl group on the amide side chain. Key vibrational bands for the parent cyanocobalamin provide a baseline for comparison. nih.govnih.gov
Table 1: Expected FT-IR Vibrational Modes for this compound (based on Cyanocobalamin)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Comments |
|---|---|---|
| ~3400-3200 | N-H stretching | From primary and secondary amide groups on the corrin ring side chains. |
| ~3100-2850 | C-H stretching | Aliphatic and aromatic C-H bonds. Impurity G would show additional intensity in the aliphatic region due to the extra methyl group. |
| ~2130 | C≡N stretching | Characteristic sharp band for the cyano ligand attached to the cobalt ion. |
| ~1650 | C=O stretching (Amide I) | From the multiple amide side chains. This is typically a strong, broad band. |
| ~1600 | C=C & C=N stretching | Vibrations from the conjugated corrin ring system. |
| ~1550 | N-H bending (Amide II) | Coupled with C-N stretching in the amide groups. |
| ~1460 & ~1380 | C-H bending | Asymmetric and symmetric bending of methyl groups. The presence of an additional methyl group in Impurity G may enhance or slightly shift these bands. nih.gov |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the conjugated π-system of the corrin ring. A significant challenge in the Raman analysis of cyanocobalamin and its impurities is the high level of fluorescence that can obscure the weaker Raman signal. researchgate.netcore.ac.uk However, resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations associated with the chromophore (the corrin ring), overcoming this issue. researchgate.net
The Raman spectrum of this compound is expected to be very similar to that of cyanocobalamin, as the core chromophoric structure is unchanged. mdpi.com The most intense bands are associated with the vibrations of the corrin ring. researchgate.netmdpi.com Subtle shifts in band positions or changes in relative intensities may arise from the structural perturbation caused by the N-methylation of a side chain.
Table 2: Characteristic Resonance Raman Bands for Cyanocobalamin and Expected Correlation for Impurity G
| Wavenumber (cm⁻¹) | Vibrational Assignment (in Cyanocobalamin) mdpi.com | Expected Observation for Impurity G |
|---|---|---|
| ~1644 | Corrin Ring Mode | Expected to be present with minimal shift. |
| ~1582 | Corrin Ring Mode | Expected to be present with minimal shift. |
| ~1545 | Corrin Ring Mode, C=C Stretch | Expected to be present with minimal shift. |
| ~1499 | Corrin Ring Mode, Methine Bridge | Expected to be present with minimal shift. |
| ~1408 | Corrin Ring Mode | Expected to be present with minimal shift. |
| ~1335 | Corrin Ring Mode | Expected to be present with minimal shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For cobalamins, the UV-Vis spectrum is a distinct signature of the cobalt-corrinoid structure. The spectrum of cyanocobalamin in water exhibits three main absorption bands. nih.govresearchgate.net These characteristic peaks are designated as the α, β (one broad band), γ, and δ bands.
Table 3: Characteristic UV-Vis Absorption Maxima for Cyanocobalamin and Expected Profile for Impurity G
| Band | λmax in Water (nm) for Cyanocobalamin nih.gov | Description | Expected Observation for Impurity G |
|---|---|---|---|
| α/β Band | ~550 | A broad, lower-energy band responsible for the red color of the compound. Arises from π-π* transitions in the corrin ring. | Present, with potential for a minor wavelength shift. |
| γ Band | 361 | A very intense and sharp band, characteristic of the corrinoid system. Used for quantification. uspnf.com | Present, with potential for a minor hypsochromic or bathochromic shift. |
Advanced Computational Chemistry in Structural Confirmation
In the absence of single-crystal X-ray diffraction data, computational chemistry provides a powerful, non-destructive method for structural confirmation. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to model the molecular structure and predict spectroscopic properties. acs.org For a molecule like this compound, computational methods can provide the definitive link between its proposed structure and its observed spectroscopic data.
The process involves building an in silico model of the proposed structure (e.g., 50-methylcyanocobalamin). The geometry of this model is then optimized to find its lowest energy conformation. From this optimized structure, various properties can be calculated:
Vibrational Frequencies: The calculation of vibrational frequencies can generate theoretical FT-IR and Raman spectra. Comparing the calculated peak positions and intensities with the experimental spectra helps to validate the proposed structure.
Electronic Transitions: TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis). acs.org The calculated λmax values can be compared directly with experimental data to confirm that the electronic structure of the model matches the real compound.
NMR Chemical Shifts: Although not covered in this section, theoretical NMR chemical shifts can also be calculated and compared to experimental NMR data for complete structural elucidation.
Studies have successfully used ab initio calculations and DFT to investigate the electronic structure, chemical bonding, and excited states of cyanocobalamin itself, demonstrating the robustness of these methods for complex corrinoids. acs.orgresearchgate.net
Table 4: Role of Computational Chemistry in the Structural Elucidation of this compound
| Computational Method | Application | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | To determine the most stable three-dimensional conformation of the impurity. |
| DFT | Vibrational Frequency Calculation | To predict the theoretical FT-IR and Raman spectra for comparison with experimental data. |
| Time-Dependent DFT (TD-DFT) | Excited State Calculation | To predict the UV-Vis absorption maxima (λmax) and compare them with the measured spectrum. acs.org |
Quantitative Analytical Methodologies for Cyanocobalamin Impurity G Profiling
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. The development and validation of robust HPLC methods are critical for the accurate quantification of Cyanocobalamin (B1173554) Impurity G.
Method Development Parameters (Mobile Phase, Stationary Phase, Detection Wavelength)
The successful separation and quantification of Cyanocobalamin Impurity G by HPLC hinge on the careful optimization of several key parameters.
Mobile Phase: The composition of the mobile phase significantly influences the retention and resolution of analytes. For the analysis of cyanocobalamin and its impurities, a common approach involves reversed-phase chromatography. A mixture of a buffer and an organic modifier is typically used. For instance, a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) in a specific ratio (e.g., 73.5:26.5 v/v) adjusted to a pH of 3.5 with phosphoric acid has been utilized. uspnf.com Another method employs a gradient elution with a mobile phase composed of acetonitrile (B52724) and 0.025% (w/v) trifluoroacetic acid. researchgate.net The choice of buffer, its pH, and the organic solvent are crucial for achieving optimal separation from the parent compound and other impurities. Some methods have also explored the use of ion-pairing reagents like heptafluorobutyric acid (HFBA) to enhance the retention of polar compounds like B-vitamins. scispace.com
Stationary Phase: The choice of the stationary phase, or the column, is equally critical. C18 columns are widely used for the separation of cyanocobalamin and its related substances. iajps.comr-biopharm.com These columns consist of silica (B1680970) particles bonded with octadecylsilane, providing a non-polar surface for reversed-phase chromatography. The selection of a specific C18 column can depend on factors like particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 mm x 25 cm). uspnf.com For instance, a Supelco LC-18 column (25 cm × 4.6 mm, 5 μm) has been used for the simultaneous determination of several B vitamins, including cyanocobalamin. The use of a C8 column, such as a Welch Xtimate C8 (3.0×250mm, 3μm), has also been reported for the analysis of Vitamin B12 and its impurities, demonstrating good separation and reproducibility. welch-us.com
Detection Wavelength: The selection of an appropriate detection wavelength is vital for achieving high sensitivity and specificity. Cyanocobalamin and its impurities exhibit strong absorbance in the ultraviolet (UV) region. A detection wavelength of 361 nm is commonly employed for the quantification of cyanocobalamin and its related compounds. uspnf.comr-biopharm.com Alternatively, detection at 550 nm can also be monitored. r-biopharm.comresearchgate.net The specificity of the method can be further enhanced by using a photodiode array (PDA) detector, which allows for the acquisition of the entire UV spectrum of the eluting peaks.
Table 1: Example HPLC Method Parameters for Cyanocobalamin Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | L7 (C8), 4.6-mm × 25-cm; 5-µm packing uspnf.com | C18, 240x4.6 mm, 5µm iajps.com |
| Mobile Phase | Mixture of methanol and 10 g/L disodium (B8443419) hydrogen phosphate (26.5:73.5), adjusted to pH 3.5 with phosphoric acid uspnf.com | Gradient with 0.1% Formic Acid (A) and Acetonitrile (B) iajps.com |
| Flow Rate | 0.8 mL/min uspnf.com | 1.0 mL/min iajps.com |
| Detection | UV at 361 nm uspnf.com | Not specified |
| Column Temperature | 35°C uspnf.com | 35°C iajps.com |
| Injection Volume | 20 µL uspnf.com | Not specified |
This table presents a summary of example HPLC parameters and does not represent a comprehensive list of all possible conditions.
Method Validation According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness)
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the guidelines established by the International Council for Harmonisation (ICH). ich.org This validation process involves assessing several key performance characteristics.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For this compound, this means the HPLC method must be able to separate it from cyanocobalamin and other potential impurities. ich.org This is often demonstrated by spiking the drug substance with known impurities and showing their separation. ich.org
Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations and plotting the response versus the concentration. A linear relationship is indicated by a high correlation coefficient (R²), which should ideally be close to 0.999. researchgate.net
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. ich.org It is often determined by analyzing a sample with a known concentration of the impurity (a reference material) or by spiking a blank matrix with a known amount of the impurity and calculating the percentage recovery. ich.org For instance, accuracy for B-vitamin analysis has been reported with recoveries ranging from 99.6-102.7%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ICH guidelines specify criteria for repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net For example, a method for B-vitamin analysis showed a relative standard deviation below 4.5%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For cyanocobalamin analysis, LODs have been reported in the range of nanograms per milliliter (ng/mL). For example, one HPLC method reported an LOD of 0.0228 µg/mL and an LOQ of 0.069 µg/mL for cyanocobalamin. researchgate.net
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net This can be assessed by making small changes to parameters like mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Table 2: ICH Validation Parameters for an Analytical Method
| Validation Parameter | Description |
| Specificity | Ability to measure the analyte in the presence of other components. ich.org |
| Linearity | Proportionality of the measured value to the concentration. researchgate.net |
| Accuracy | Closeness of results to the true value. ich.org |
| Precision | Agreement between a series of measurements. researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. researchgate.net |
| Robustness | Capacity to remain unaffected by small variations in method parameters. researchgate.net |
This table provides a general overview of ICH validation parameters.
Application of HPLC with Various Detectors (UV, Electrochemical, Mass Spectrometric)
While UV detection is the most common method for the analysis of cyanocobalamin and its impurities, other detectors can offer advantages in terms of sensitivity and selectivity.
UV Detection: As previously mentioned, UV detectors are widely used due to the strong chromophores present in the cyanocobalamin molecule. Detection at 361 nm is standard. uspnf.comr-biopharm.com
Electrochemical Detection: Coulometric electrochemical detection has been used in conjunction with UV detection for the simultaneous determination of B vitamins, including cyanocobalamin. This type of detector can offer high sensitivity for electroactive compounds.
Mass Spectrometric (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) provides a high degree of specificity and sensitivity. mdpi.com Tandem mass spectrometry (LC-MS/MS) is particularly powerful, allowing for the fragmentation of the parent ion to produce characteristic product ions, which can be used for unambiguous identification and quantification. researchgate.netmdpi.com This is especially useful for complex matrices or when dealing with co-eluting impurities.
Other Chromatographic and Spectrophotometric Quantification Approaches
Beyond conventional HPLC, other advanced analytical techniques are also employed for the quantification of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. A UPLC-MS/MS method has been developed for the analysis of nitrosamine (B1359907) impurities in vitamin B12, highlighting the applicability of this technology for impurity profiling. ams-lab.com The principles of method development and validation for UPLC are similar to those for HPLC, but the operating pressures are significantly higher.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. diva-portal.org CE has been used for the determination of various forms of cobalamin and has been compared to HPLC for this purpose. researchgate.net While the detection limits in CE may be higher than in some HPLC methods, its different separation mechanism can provide complementary information and can be useful for resolving complex mixtures. researchgate.netppm.edu.pl
Derivative Spectrophotometry
Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands, a common challenge in the analysis of multicomponent samples like a drug substance and its impurities. nih.gov The method involves the mathematical differentiation of a zero-order absorption spectrum (the conventional absorbance vs. wavelength plot) to generate first, second, or higher-order derivative spectra. This process can effectively separate the spectral signal of a minor component, such as an impurity, from that of the major component, like the active pharmaceutical ingredient (API).
While specific literature detailing a derivative spectrophotometry method exclusively for this compound is not prevalent, the principle has been successfully applied to resolve and quantify different forms of cobalamin, demonstrating its applicability. For instance, a first-derivative spectrophotometric method was developed to directly determine hydroxocobalamin (B81358) and cyanocobalamin in biological media without prior extraction. nih.gov This is significant because the spectra of these two compounds strongly overlap in a standard zero-order spectrum. nih.gov
The technique relies on the property that at the wavelength where one component has a maximum or minimum in its derivative spectrum, the other component's derivative value may be zero (a "zero-crossing point"). nih.gov By measuring the derivative amplitude at the zero-crossing point of the interfering substance, the concentration of the target substance can be determined without interference. nih.gov In the published study for hydroxocobalamin and cyanocobalamin, the first derivative spectra were plotted between 320 and 400 nm. nih.gov The concentration of each component was determined at the zero-crossing point of the other, with linear results observed in the 5-100 microMolar range. nih.gov
Given the structural similarity between cyanocobalamin and its Impurity G, their absorption spectra are expected to be highly similar. Derivative spectrophotometry, therefore, presents a viable and straightforward approach for the quantification of Impurity G in the presence of the main cyanocobalamin component.
Table 1: Example Performance Characteristics of First-Derivative Spectrophotometry for Cobalamin Analysis
| Parameter | Finding | Source |
|---|---|---|
| Technique | First-Derivative Spectrophotometry | nih.gov |
| Analytes | Hydroxocobalamin and Cyanocobalamin | nih.gov |
| Wavelength Range | 320 - 400 nm | nih.gov |
| Linearity Range | 5 - 100 µM | nih.gov |
This table illustrates the performance of the technique on closely related cobalamin compounds, indicating its potential for Impurity G analysis.
Role of Reference Standards in Analytical Quantification
The accurate quantification of any chemical substance, particularly a pharmaceutical impurity, is fundamentally reliant on the use of high-quality reference standards. A reference standard is a highly purified and well-characterized compound that serves as a benchmark in an analytical test. For this compound, a specific reference standard is essential for ensuring the quality and safety of vitamin B12 formulations.
Reference standards for this compound are used for several critical functions in pharmaceutical quality control and research and development. venkatasailifesciences.com Their primary roles include:
Analytical Method Development: Establishing and optimizing the parameters of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry, to ensure they can detect and quantify the impurity. synzeal.comaxios-research.com
Method Validation: As part of the validation process required by regulatory guidelines (e.g., ICH Q2), the reference standard is used to demonstrate the method's accuracy, precision, specificity, linearity, and range. synzeal.compharmaffiliates.com
Quality Control (QC): In routine QC testing of cyanocobalamin drug substances and products, the reference standard is used to identify and quantify Impurity G, ensuring that it does not exceed the specified limits set by pharmacopoeias. synzeal.comaxios-research.com
Impurity Profiling: Characterizing the impurity profile of a drug substance and monitoring it throughout the manufacturing process and during stability studies. venkatasailifesciences.com
Traceability: Using a certified reference material (CRM) ensures that the analytical measurements are traceable to pharmacopeial standards (e.g., USP or EP), which is a key regulatory requirement. axios-research.compharmaffiliates.comaxios-research.com
The availability of a fully characterized this compound reference standard, complete with a Certificate of Analysis (COA), provides the necessary assurance of its identity and purity for these applications. venkatasailifesciences.com This enables pharmaceutical manufacturers to comply with stringent regulatory standards for impurity control. pharmaffiliates.com
Table 2: Applications of this compound Reference Standard
| Application Area | Purpose | Source(s) |
|---|---|---|
| Method Development | To establish and optimize analytical procedures. | synzeal.comaxios-research.com |
| Method Validation | To confirm the suitability of the analytical method as per ICH guidelines. | synzeal.compharmaffiliates.com |
| Quality Control (QC) | For routine identification and quantification in batch release testing. | synzeal.comaxios-research.com |
| Stability Studies | To monitor impurity levels over time under various conditions. | venkatasailifesciences.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Cyanocobalamin |
| This compound |
| Hydroxocobalamin |
| Disodium hydrogen phosphate |
| Phosphoric acid |
Stability and Degradation Kinetics of Cyanocobalamin Impurity G
Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis)
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation pathways. While comprehensive forced degradation studies specifically for Cyanocobalamin (B1173554) Impurity G have not been detailed in publicly available literature, general chemical principles applicable to cobalamin derivatives suggest potential reactions. These can include hydrolysis, oxidation, and ligand exchange. smolecule.com
For the parent compound, cyanocobalamin, and its analogue methylcobalamin (B1676134), forced degradation studies have been performed under various stress conditions, including acid, base, oxidation, heat, and light. researchgate.netresearchgate.net For instance, methylcobalamin has shown significant degradation under acidic and thermal stress conditions. researchgate.net
There is no specific data available on the pH-dependent degradation kinetics of Cyanocobalamin Impurity G.
For related compounds, the stability is markedly pH-dependent. The parent cyanocobalamin exhibits maximum stability in a neutral pH range, approximately pH 6.0-7.0, with the rate of photolysis increasing in both acidic and basic conditions. nih.govmdpi.com Methylcobalamin, another analogue, shows the highest stability at pH 5 and is least stable at pH 2 when exposed to acidic and alkaline hydrolysis. researchgate.netresearchgate.net It is plausible that Impurity G, as a cobalamin derivative, would also exhibit pH-dependent stability, but specific kinetic data, such as rate constants and half-life values at different pH levels, are not documented in the searched literature.
Specific research on the light-induced degradation pathways of this compound is not available.
However, cobalamins are notoriously sensitive to light. dergipark.org.tr The primary photodegradation pathway for cyanocobalamin involves the photolysis of the cobalt-carbon bond, leading to the formation of hydroxocobalamin (B81358) (Vitamin B12b). nih.govpjps.pk This process can be accelerated by the presence of other vitamins like riboflavin. researchgate.net For methylcobalamin, photolysis is initiated by a ligand-to-ligand charge transfer, also resulting in the cleavage of the cobalt-carbon bond and the formation of hydroxocobalamin or aquocobalamin. ijpsonline.comijpsonline.comsaspublishers.com It is expected that Impurity G would also be photosensitive, but its specific degradation products and pathways upon photolysis have not been characterized in the available research.
Detailed studies on the effects of temperature and humidity on the stability of this compound are not found in the available literature.
In general, the stability of cobalamins in aqueous solutions is significantly affected by temperature. mdpi.comimrpress.com For example, cyanocobalamin degradation accelerates with increasing temperature. mdpi.com Methylcobalamin also shows degradation under thermal stress, which can lead to a decrease in its assay value. researchgate.netresearchgate.net The stability of B-complex vitamins, including cyanocobalamin, in commercial products can also be compromised at elevated temperatures. While cyanocobalamin was relatively stable at ambient temperature over a 6-month period, it showed significant degradation (28%) when stored at 40°C. It is reasonable to assume that this compound is also susceptible to degradation at elevated temperatures and humidity, but specific kinetic data under these conditions is lacking.
Light-Induced Degradation Pathways
Identification of Degradation Products of this compound
There is no specific literature identifying the degradation products of this compound resulting from forced degradation studies. Based on the chemistry of related cobalamins, potential degradation products could be anticipated. For example, hydrolysis of the cyano group would likely yield the corresponding hydroxocobalamin analogue of Impurity G. smolecule.com Oxidative conditions could lead to cleavage of the corrin (B1236194) ring, a known degradation pathway for cyanocobalamin. allmpus.comaquigenbio.com Photodegradation of cyanocobalamin and methylcobalamin primarily yields hydroxocobalamin or aquocobalamin. pjps.pkijpsonline.comijpsonline.com Without specific experimental data for Impurity G, the identity of its degradants remains speculative.
Mechanistic Investigations of Impurity G Degradation
No mechanistic investigations specifically detailing the degradation of this compound are available in the searched scientific literature. Any discussion on the mechanism would be extrapolated from studies on cyanocobalamin and other analogues. The degradation of cobalamins often involves the cobalt center and its axial ligands, with reactions like reductive decyanation, photo-aquation, and oxidative cleavage of the corrin ring being key mechanisms. dergipark.org.tr However, how the e-N-methyl modification in Impurity G influences these mechanisms has not been studied.
Regulatory and Quality Control Implications of Cyanocobalamin Impurity G
Pharmacopoeial Standards and Limits for Cyanocobalamin (B1173554) Impurity G (e.g., EP, USP)
Cyanocobalamin Impurity G, a known related substance of Cyanocobalamin (Vitamin B12), is subject to stringent controls under major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), to ensure the quality and safety of the final drug product. These compendia establish specific limits for impurities to minimize potential risks associated with them.
The European Pharmacopoeia (EP) monograph for Cyanocobalamin, which applies to material produced by fermentation, outlines requirements for related substances. uspbpep.comeuropa.eu While the EP monograph lists several specified impurities, it also sets a limit for total impurities. uspbpep.com For instance, one specification sheet based on USP standards indicates a limit for 34-Methylcyanocobalamin, which is synonymous with one of the chemical structures of Impurity G, at ≤2%. trafapharma.com Another source referencing EP standards notes that this compound, identified as 34-Methylcyanocobalamin, is typically controlled at levels ≤1.5%. Batch testing data has shown compliance with this limit, with observed averages as low as 0.088%.
The United States Pharmacopeia (USP) also sets forth limits for related compounds in its monograph for Cyanocobalamin. octagonchem.comuspnf.com The USP emphasizes the control of elemental impurities as well, reflecting a broader understanding of the toxicological risks posed by trace contaminants originating from raw materials or manufacturing processes. spectrumchemical.com Since January 1, 2018, adherence to elemental impurity standards has been a requirement for all products with USP/NF, EP, and BP monographs. spectrumchemical.com For Cyanocobalamin, the USP provides detailed procedures for identifying and quantifying impurities, which is critical for ensuring patient safety. octagonchem.comspectrumchemical.com
Both pharmacopoeias utilize advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of Impurity G and other related substances. uspbpep.comscribd.com These methods are crucial for ensuring that the levels of impurities in the final pharmaceutical product remain within the accepted, safe limits. The use of reference standards for Cyanocobalamin and its impurities is essential for the accuracy of these analytical procedures. axios-research.comsynzeal.comvenkatasailifesciences.com
| Impurity Name | Synonym | Pharmacopoeia | Specified Limit |
| This compound | 34-Methylcyanocobalamin | EP | ≤ 1.5% |
| 34-Methylcyanocobalamin | This compound | USP | ≤ 2% trafapharma.com |
| Total Impurities | - | USP | ≤ 3% trafapharma.com |
| 7β, 8β - Lactocyanocobalamin | - | USP | ≤ 1% trafapharma.com |
| 8-Epi-cyanocobalamin | - | USP | ≤ 1% trafapharma.com |
| Any other impurity | (includes 50-Carboxycyanocobalamin, 32-Carboxycyanocobalamin) | USP | ≤ 0.5% trafapharma.com |
Impurity Control Strategies in Pharmaceutical Manufacturing
The control of impurities, including this compound, is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. A comprehensive impurity control strategy involves a multi-faceted approach, beginning with a thorough understanding of the manufacturing process and potential sources of impurities.
Key strategies for controlling Impurity G include:
Process Understanding and Control: A deep understanding of the cyanocobalamin manufacturing process, which is typically fermentation, is fundamental. uspbpep.comeuropa.eu This includes identifying critical process parameters (CPPs) that may influence the formation of Impurity G. By controlling these parameters, manufacturers can minimize the generation of this impurity.
Raw Material Control: The quality of raw materials used in the fermentation process can significantly impact the impurity profile of the final product. Stringent specifications and testing of raw materials are necessary to prevent the introduction of precursors that could lead to the formation of Impurity G.
In-Process Controls: Implementing in-process controls at critical stages of manufacturing allows for the monitoring and control of impurity levels throughout the production process. This proactive approach helps to identify and address any deviations that could lead to an increase in Impurity G.
Purification Processes: Effective purification steps are essential to remove Impurity G and other related substances from the crude drug substance. Techniques such as crystallization and chromatography are commonly employed to achieve the desired purity.
Analytical Testing: Robust analytical methods, such as HPLC, are used for the routine testing of both the drug substance and the final drug product to ensure compliance with the established impurity limits. scribd.com The use of certified reference standards for Impurity G is crucial for the accurate quantification of this impurity. axios-research.com
Stability Studies: Stability studies are conducted to evaluate the potential for impurity formation or degradation over the shelf life of the product. This data helps to establish appropriate storage conditions and shelf life for the drug product.
The overarching goal of these strategies is to build quality into the product from the outset, a principle that aligns with the modern approach of Quality by Design (QbD).
Analytical Quality by Design (QbD) Approaches for Impurity G Control
Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods that ensures predefined objectives are met throughout the method's lifecycle. usp.orgdokumen.pub This modern paradigm is increasingly being applied to the control of impurities like this compound to develop robust and reliable analytical methods. nih.govbrjac.com.br
The core components of an AQbD approach for Impurity G control include:
Defining the Analytical Target Profile (ATP): The first step is to clearly define the goals of the analytical method. For Impurity G, the ATP would specify the required sensitivity, accuracy, precision, and range of the method to reliably quantify the impurity at levels well below the pharmacopoeial limits.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be met to ensure its intended purpose, such as the resolution between Impurity G and other related substances. CMPs are the method variables that can impact the CMAs, for example, the mobile phase composition, pH, column temperature, and flow rate in an HPLC method. dokumen.pub
Risk Assessment: A risk assessment is performed to identify and rank the CMPs based on their potential impact on the CMAs. This helps to focus development efforts on the most critical parameters.
Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CMPs on the CMAs in a minimal number of experiments. dokumen.pub This allows for the establishment of a "design space," which is the multidimensional combination of and interaction between input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. brjac.com.br
Control Strategy: A control strategy is developed to ensure the method consistently operates within the established design space. This includes setting appropriate system suitability criteria and defining procedures for monitoring the performance of the method over time.
Continuous Improvement: The performance of the analytical method is continuously monitored throughout its lifecycle, and any necessary adjustments are made to ensure it remains fit for its intended purpose.
By applying AQbD principles, pharmaceutical manufacturers can develop highly robust and reliable analytical methods for the control of this compound, leading to a greater assurance of product quality and facilitating regulatory flexibility. nih.gov
Risk Assessment Methodologies for Impurity G (Non-clinical aspects)
The risk assessment of impurities in pharmaceutical products is a critical process guided by international regulations, such as the ICH Q3D guideline on elemental impurities. europa.eu While this guideline primarily focuses on elemental impurities, the underlying principles of risk assessment are applicable to organic impurities like this compound. The goal of the risk assessment is to evaluate the potential for an impurity to be present in the final drug product and to ensure that its level is below a threshold that is considered safe.
For non-clinical aspects of risk assessment for Impurity G, the following methodologies are employed:
Identification of Potential Sources: The first step is to identify all potential sources of Impurity G. This includes its potential formation during the manufacturing process of the drug substance, degradation of the drug substance during storage, and the presence of the impurity in raw materials or excipients. europa.eu
Process Understanding: A thorough understanding of the manufacturing process is crucial to identify the steps where Impurity G could be formed or introduced. This involves evaluating the starting materials, intermediates, reagents, and processing conditions.
Toxicity Assessment: The toxicological profile of Impurity G is a key component of the risk assessment. Since specific toxicity data for many impurities may be limited, a structure-activity relationship (SAR) analysis can be performed to predict its potential toxicity based on its chemical structure and comparison to structurally related compounds with known toxicity profiles.
Establishment of a Permitted Daily Exposure (PDE): Based on the available toxicological data, a Permitted Daily Exposure (PDE) can be established for Impurity G. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. europa.eu
Exposure Assessment: The potential exposure of a patient to Impurity G is calculated based on the maximum daily dose of the drug product and the concentration of the impurity.
Risk Characterization: The final step of the risk assessment involves comparing the potential patient exposure to the established PDE. If the exposure is below the PDE, the risk is considered to be acceptable. If the exposure exceeds the PDE, additional control measures are required to reduce the level of the impurity in the drug product. europa.eu
This systematic risk assessment process ensures that the levels of this compound in the final drug product are controlled to a level that is safe for patients.
Future Perspectives in Cyanocobalamin Impurity G Research
Development of Novel and Hyphenated Analytical Techniques
The accurate detection and quantification of Cyanocobalamin (B1173554) Impurity G, which can be present at very low levels, necessitates the continuous development of more sensitive and specific analytical methods. While High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cyanocobalamin and its impurities, future research is geared towards enhancing its capabilities through novel approaches and hyphenation with other powerful analytical tools. tandfonline.com
Advanced HPLC methods are being explored to improve the separation and detection of cyanocobalamin impurities. This includes the use of different column chemistries, such as C8 and C18 stationary phases, to achieve optimal separation of Impurity G from the main cyanocobalamin peak and other related substances. welch-us.comresearchgate.net For instance, a method utilizing a Welch Xtimate C8 column has demonstrated good resolution and reproducibility for separating various cyanocobalamin impurities. welch-us.com Furthermore, the development of stability-indicating HPLC methods is crucial for monitoring the formation of Impurity G during storage and under stress conditions. nih.gov
Hyphenated techniques, which couple the separation power of chromatography with the specificity of other detection methods, represent a significant frontier. Techniques such as HPLC-Mass Spectrometry (HPLC-MS) and HPLC-Nuclear Magnetic Resonance (HPLC-NMR) offer unparalleled capabilities for structural elucidation and definitive identification of impurities. tandfonline.com HPLC-MS, in particular, has been successfully employed for the analysis of vitamin B12 forms and is a promising tool for the detailed characterization of Impurity G. austinpublishinggroup.com The use of online sample clean-up techniques, such as two-column strategies with switching valves, can further enhance the sensitivity and efficiency of these methods by removing interfering matrix components, which is especially important when dealing with complex formulations. researchgate.net
The following table provides an overview of emerging analytical techniques for the analysis of cyanocobalamin and its impurities:
| Analytical Technique | Principle | Application in Impurity G Analysis |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. | Enables rapid and highly efficient separation of Impurity G from cyanocobalamin and other closely related impurities, improving throughput in quality control laboratories. |
| HPLC with Charged Aerosol Detection (CAD) | A universal detection method that is independent of the analyte's optical properties, providing a more uniform response for different compounds. | Offers a sensitive and universal detection method for Impurity G and other impurities that may lack a strong UV chromophore. |
| Two-Dimensional Liquid Chromatography (2D-LC) | Employs two independent separation mechanisms to significantly increase peak capacity and resolve complex mixtures. | Provides enhanced separation of co-eluting impurities, ensuring accurate quantification of Impurity G in complex sample matrices. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced organic solvent consumption. | Presents a "greener" alternative for the separation of cobalamin-related compounds with potentially different selectivity compared to HPLC. |
Advanced Computational Chemistry Approaches for Prediction and Mechanism Elucidation
Computational chemistry is emerging as a powerful tool in pharmaceutical sciences, offering insights into the formation, stability, and reactivity of impurities like Cyanocobalamin Impurity G. acs.org Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic structure and stereoelectronic factors that may influence the stability of the cobalamin molecule and the formation pathways of its impurities. acs.orgresearchgate.net
By modeling the molecular structure of this compound, researchers can predict its spectroscopic properties, which can aid in its identification and characterization. researchgate.net Computational studies can also elucidate the mechanisms of degradation that lead to the formation of Impurity G. smolecule.com For example, understanding the hydrolytic and oxidative processes at a molecular level can help in designing more stable formulations of cyanocobalamin. smolecule.com
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly promising for studying the behavior of cobalamins within complex environments, such as in the presence of excipients or in biological systems. nih.gov These hybrid methods allow for a high-level quantum mechanical treatment of the reactive center (the cobalt-corrin ring system) while treating the surrounding environment with more computationally efficient molecular mechanics. This approach can provide valuable information on how different factors, such as pH and temperature, influence the degradation pathways leading to Impurity G.
The table below summarizes the application of various computational approaches in the study of cobalamins and their impurities:
| Computational Approach | Principle | Application in Impurity G Research |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. | Predicts the geometry, stability, and spectroscopic properties of Impurity G. Elucidates the reaction mechanisms of its formation and degradation. acs.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited states and electronic transitions. | Investigates the photostability of cyanocobalamin and the potential for photodegradation to form Impurity G. researchgate.net |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulates the interaction of Impurity G with biological targets to assess potential changes in biological activity compared to cyanocobalamin. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that combines the accuracy of quantum mechanics for a small, critical region of a system with the speed of molecular mechanics for the larger surrounding environment. | Models the behavior of cyanocobalamin and the formation of Impurity G in complex environments, such as pharmaceutical formulations or biological systems. nih.gov |
Green Chemistry Principles in Impurity Mitigation
The principles of Green Chemistry are increasingly being integrated into the pharmaceutical industry to minimize environmental impact and enhance sustainability. researchgate.netnih.gov These principles offer a framework for developing manufacturing processes and analytical methods that are safer, more efficient, and less wasteful. nih.govsigmaaldrich.com
In the context of this compound, green chemistry principles can be applied in several ways:
Waste Prevention: Designing synthetic routes and purification processes for cyanocobalamin that minimize the formation of Impurity G and other by-products is a primary goal. nih.gov
Safer Solvents and Auxiliaries: The development of analytical methods that use greener solvents, such as water or bio-based solvents, instead of hazardous organic solvents, is a key focus. nih.govresearchgate.net For instance, research has explored the use of aqueous mobile phases in HPLC for the analysis of cobalamins. researchgate.net
Design for Energy Efficiency: Conducting synthetic and analytical procedures at ambient temperature and pressure whenever possible reduces energy consumption. sigmaaldrich.com
Catalysis: The use of selective catalysts can improve the efficiency of the cyanocobalamin synthesis and reduce the formation of unwanted impurities. sigmaaldrich.com
A significant area of research is the development of "green" analytical methods. This involves not only the substitution of hazardous solvents but also the miniaturization of analytical systems to reduce waste generation. Techniques like supercritical fluid chromatography (SFC) are being explored as environmentally friendly alternatives to traditional HPLC. researchgate.net Furthermore, the integration of Quality by Design (QbD) principles with green chemistry approaches can lead to the development of robust and environmentally sustainable analytical methods for the control of impurities like this compound. researchgate.net
Standardization of Impurity G Reference Materials
The availability of high-quality, well-characterized reference materials is fundamental for the accurate identification and quantification of pharmaceutical impurities. synzeal.com For this compound, the establishment of a globally recognized and standardized reference material is a critical future objective.
Currently, various suppliers offer this compound reference standards, often designated as per pharmacopoeial specifications like the European Pharmacopoeia (EP). cymitquimica.comsynzeal.com However, ensuring the consistency and traceability of these standards is essential for reliable quality control across different laboratories and manufacturing sites.
Future efforts in this area will focus on:
Comprehensive Characterization: The definitive structural elucidation of the reference material using a combination of advanced analytical techniques, including 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, where feasible.
Purity Assessment: The development and validation of robust analytical methods to accurately determine the purity of the reference standard and to identify and quantify any of its own impurities.
International Collaboration: Collaboration between pharmacopoeias (such as the USP, EP, and JP) and metrology institutes to establish a single, globally accepted reference standard for this compound.
Development of Certified Reference Materials (CRMs): The production of CRMs with certified property values, their associated uncertainties, and a statement of metrological traceability, which would provide the highest level of accuracy and reliability for analytical measurements.
The standardization of reference materials is not only crucial for routine quality control but also for the validation of new analytical methods and for ensuring the comparability of data generated in different studies and by different regulatory agencies. synzeal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
